molecular formula C11H18N2 B1517094 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline CAS No. 1020969-82-7

2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline

Cat. No. B1517094
M. Wt: 178.27 g/mol
InChI Key: DGOMQHGYXXPSEL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).


Scientific Research Applications

UV Spectra and Electron-Donating Ability

Research by Cumper and Singleton (1968) on the ultraviolet spectra of aniline and its derivatives, including compounds similar to 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline, highlighted that N-methylation increases the electron-donating ability of the amino group. This change affects the UV spectra and indicates the potential of such compounds in studies requiring controlled electron-donating characteristics (Cumper & Singleton, 1968).

Efficient N-Monomethylation Method

Peng et al. (2009) developed an efficient method for the N-monomethylation of primary aryl amines, demonstrating the synthesis of derivatives of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline. This method has implications for the production of compounds used as imaging agents for diseases like Alzheimer’s (Peng et al., 2009).

Sequential Coupling and N-Methylation Catalysis

Selva, Perosa, and Fabris (2008) described a catalytic process involving the transesterification of cyclic carbonates and the selective N-methylation of anilines, including compounds structurally related to 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline. This process underscores the importance of such compounds in green chemistry applications (Selva, Perosa, & Fabris, 2008).

Electrochemical Polymerization

Oyama and Ohsaka (1987) investigated the electrochemical polymerization of aromatic compounds with amino groups, indicating the potential use of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline and its derivatives in creating electroactive polymer films. Such films have applications in electronic devices and sensors (Oyama & Ohsaka, 1987).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(aminomethyl)-N-methyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)13(3)11-7-5-4-6-10(11)8-12/h4-7,9H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMQHGYXXPSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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